molecular formula C10H11FO2S B6236978 1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride CAS No. 342-31-4

1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride

Cat. No.: B6236978
CAS No.: 342-31-4
M. Wt: 214.26 g/mol
InChI Key: CTEKYGCRBHFJLN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1-sulfonyl fluoride is a chemical compound with the molecular formula C₁₀H₁₂O₂F. It is a derivative of naphthalene, where the naphthalene ring is hydrogenated to form a tetrahydronaphthalene structure, and a sulfonyl fluoride group is attached to the first carbon atom of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1-sulfonyl fluoride can be synthesized through several methods. The reaction conditions typically include the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under elevated pressure and temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols, often requiring the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of tetrahydronaphthalene-1-sulfonic acid.

  • Reduction: Reduction reactions can produce tetrahydronaphthalene-1-sulfide.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-1-sulfonyl fluoride has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

1,2,3,4-Tetrahydronaphthalene-1-sulfonyl fluoride is similar to other naphthalene derivatives, such as naphthalene-1-sulfonyl chloride and naphthalene-1-sulfonic acid. its unique structure and reactivity set it apart from these compounds. The presence of the sulfonyl fluoride group provides distinct chemical properties and reactivity patterns, making it a valuable tool in various scientific applications.

Comparison with Similar Compounds

  • Naphthalene-1-sulfonyl chloride

  • Naphthalene-1-sulfonic acid

  • 1,2,3,4-Tetrahydronaphthalene

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEKYGCRBHFJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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